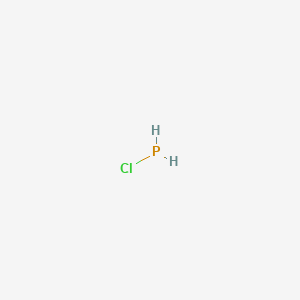
Imidacloprid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidacloprid is a chemical compound known for its applications in various fields, particularly in agriculture as a pesticide. It is a neonicotinoid insecticide, which means it is modeled after nicotine and acts on the nervous system of insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidacloprid typically involves the reaction of 6-chloro-3-pyridinemethanol with imidazolidine under specific conditions. The reaction is carried out in the presence of a nitro group donor, such as nitric acid, to introduce the nitro functionality .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Imidacloprid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted pyridines .
Aplicaciones Científicas De Investigación
Imidacloprid has several scientific research applications:
Chemistry: Used as a model compound in studying neonicotinoid insecticides.
Biology: Investigated for its effects on insect nervous systems and potential impacts on non-target species.
Medicine: Explored for its potential use in developing new drugs targeting nicotinic acetylcholine receptors.
Industry: Widely used in agriculture as a pesticide to protect crops from insect pests.
Mecanismo De Acción
The compound exerts its effects by binding to the nicotinic acetylcholine receptors in the nervous system of insects. This binding leads to the overstimulation of the nervous system, causing paralysis and eventually death of the insect. The selectivity of the compound for insect receptors over mammalian receptors is due to structural differences in the receptors .
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar structure and mode of action.
Acetamiprid: A neonicotinoid with a different substitution pattern on the pyridine ring.
Thiamethoxam: A neonicotinoid with a thiazole ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitro and chlorine groups, which contribute to its high efficacy and selectivity as an insecticide .
Propiedades
Fórmula molecular |
C9H10ClN5O2 |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |
Clave InChI |
YWTYJOPNNQFBPC-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
SMILES canónico |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B8807870.png)







![1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-fluoro-](/img/structure/B8807900.png)




